molecular formula C6H8N2O3 B093581 Pentoxyl CAS No. 147-61-5

Pentoxyl

Cat. No. B093581
CAS RN: 147-61-5
M. Wt: 156.14 g/mol
InChI Key: XBAVGYMDOXCWQU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pentols has been a subject of interest in several studies. For instance, the synthesis of acyclic 1,2,3,4,6-pentols and their configurational isomers has been described, with a focus on the unique exciton coupled circular dichroic spectra that these compounds exhibit . Similarly, the synthesis of bile alcohol pentols, specifically (22R)- and (22S)-5β-cholestane-3α,7α,12α,22,25-pentols, has been achieved through a Grignard reaction followed by hydrogenation and acid hydrolysis, with one of the isomers corresponding to a rabbit metabolite . Additionally, the synthesis of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one has been reported, with an X-ray crystal structure determination revealing a notably short carbon-carbon bond . These studies highlight the diverse synthetic routes and structural features of pentols.

Molecular Structure Analysis

The molecular structure of pentols is a key aspect of their analysis. The X-ray crystal structure of 1,5-bis(acetoxymethyl)tricyclo[2.1.0.02,5]pentan-3-one, for example, has provided insights into the unique structural characteristics of this class of compounds, such as the extremely short bridging carbon-carbon bond . This structural information is crucial for understanding the properties and potential applications of pentols.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pentols are varied and often complex. The synthesis of acyclic pentols involves the creation of bichromophoric derivatives, which exhibit specific circular dichroic spectra . The synthesis of bile alcohol pentols involves a Grignard reaction, a common synthetic technique in organic chemistry, which is used to form carbon-carbon bonds . These reactions are essential for the formation of the pentol structures and their subsequent analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentols are influenced by their molecular structure and the presence of functional groups. For example, hydroxy-terminated poly(arylene ether nitrile) oligomers with pendent tert-butyl groups (PENTOH) have been synthesized and investigated for their potential to toughen epoxy resins. The study of these oligomers revealed that they could significantly enhance the fracture toughness of the epoxy blends without compromising thermal stability . This demonstrates the importance of understanding the physical and chemical properties of pentols in the context of material science and engineering applications.

Case Studies

Scientific Research Applications

  • Leukopenia Treatment : Pentoxyl showed some stimulating effects on leukocytopoiesis in patients with leukemia developed after repeated exposures to x radiation, leading to an increased number of neutrophils (Domshlak & Koznova, 1958).

  • Reduction of Postoperative Complications : A clinico-experimental study found that pentoxyl, along with methyluracil, reduced the incidence of postoperative suppurative complications in mitral stenosis cases and in the healing of wounds infected with pathogenic staphylococcus (Iarygin & Markov, 1978).

  • Metabolic Process Stimulation : Pentoxyl, as an unspecific biogenic stimulant, accelerated metabolism of nucleic acids and protein in rat liver tissue, influenced lipolysis and lipogenesis rates, and increased mitochondrial respiration (Shvetskiĭ & Vorob'eva, 1978).

  • Chronic Obstructive Bronchitis Treatment : Pentoxyl was effective in increasing immunoglobulins (particularly IgA and IgG) and showed a desensitization effect in the treatment of chronic obstructive bronchitis (Arsent'ev et al., 1984).

  • Dental Caries Prevention : The Michigan Xylitol Programme studied the use of xylitol-containing saliva stimulants, including pentoxyl, for dental caries prevention, revealing xylitol's effectiveness over sorbitol (Mäkinen et al., 1996).

  • Oxidation Kinetics : A study on pentoxyl oxidation by hypochlorite ions revealed the reaction order and activation parameters, providing insights into the chemical characteristics of pentoxyl's oxidative transformation (Kheidorov et al., 2006).

  • Lubrication and Wear : Research on the use of pentaerythritol partial ester demonstrated its effectiveness as a lubricant, particularly in reducing wear in an aluminum-steel system (Hironaka & Sakurai, 1978).

  • Pentosan Extraction for Gluten-Free Products : Arabinoxylan, a pentosan, was extracted from rye bran for potential use in gluten-free products, highlighting its role as a thickening agent and key component in rye bread-making (Mansberger et al., 2014).

  • Acute Hematogenic Osteomyelitis Treatment : Pentoxyl administration improved immunity and had a positive clinical effect in children with acute hematogenic osteomyelitis (Iankovskiĭ & Novikov, 1986).

  • Immunologic Reactivity in Sepsis Treatment : A study on mice indicated that pentoxyl used in combination with gentamycin stimulated immunological reactivity, benefiting the treatment of sepsis caused by Ps. aeruginosa (Alekseev, 1976).

Safety And Hazards

Pentoxyl can cause side effects such as nausea, vomiting, gas, belching, and dizziness. Serious side effects include chest pain, irregular heartbeat, easy bruising/bleeding, and signs of stomach bleeding .

Future Directions

While Pentoxyl is primarily used for treating intermittent claudication, it has been investigated for its possible use in diverse conditions, including osteoradionecrosis, diabetic kidney disease, and conditions associated with fibrosis . More recently, Pentoxyl has been suggested as a possible treatment for COVID-19-induced pulmonary complications due to its ability to regulate the production of inflammatory cytokines .

properties

IUPAC Name

5-(hydroxymethyl)-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-3-4(2-9)5(10)8-6(11)7-3/h9H,2H2,1H3,(H2,7,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAVGYMDOXCWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163560
Record name Pentoxyl
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Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxymethyl-4-methyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000544
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Product Name

Pentoxyl

CAS RN

147-61-5
Record name 5-(Hydroxymethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
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Record name Pentoxyl
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Record name PENTOXYL
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Record name Pentoxyl
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Record name 5-hydroxymethyl-6-methyluracil
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Record name PENTOXYL
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Record name 5-Hydroxymethyl-4-methyluracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000544
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
526
Citations
AG Shvetskiĭ, LM Vorob'eva - Voprosy meditsinskoi khimii, 1978 - europepmc.org
Unspecific biogenic stimulants (pentoxyl and mummie) accelerated metabolism of nucleic acids and protein in rat liver tissue. After the treatment with the stimulants the rate of lipolysis …
Number of citations: 7 europepmc.org
D Johnson, S Carr, RA Cox - Physical Chemistry Chemical Physics, 2005 - pubs.rsc.org
The kinetics of the title reactions have been studied by relative-rate methods as a function of temperature. Relative-rate coefficients for the two decomposition channels of 2-methyl-2-…
Number of citations: 6 pubs.rsc.org
VP Kheidorov, YA Ershov, OA Zyabkina - Russian journal of physical …, 2006 - Springer
The kinetics of pentoxyl (I) oxidation in aqueous media under the action of hypochlorite ions was studied at pH 8.8 and 273–298 K. The order of the reaction with respect to both …
Number of citations: 2 link.springer.com
MZ Gubaidullina - Kazan medical journal, 1957 - journals.rcsi.science
Research data of our department show that purulent staphylococcal processes, difficult to treat because of their complication with Proteus, under the influence of treatment with a …
Number of citations: 2 journals.rcsi.science
D Johnson, P Cassanelli, RA Cox - The Journal of Physical …, 2004 - ACS Publications
… the 1-pentoxyl, 2-pentoxyl, and 5-methyl-2-hexoxyl radicals. Isomerization rates were measured relative to the bimolecular reaction of each alkoxyl radical (RO • ) with O 2 . The order of …
Number of citations: 25 pubs.acs.org
IR Barilyak, TN Alekhina - Bulletin of Experimental Biology and Medicine, 1972 - Springer
… receiving pentoxyl in doses of 100 or 500 mg/kg. In a dose of 100 mg/kg pentoxyl stimulates … An increase in the dose to 500 mg/kg considerably weakens the stimulant action of pentoxyl …
Number of citations: 2 link.springer.com
GP Zolotnikova - 1969 - osti.gov
… on; RADIATION/effects on immune reactions of rabbits, effects of pentoxyl on; LIVER/radiation effects on synthesis of antibodies in explants of, in rabbits, effects of pentoxyl on; URACIL, …
Number of citations: 0 www.osti.gov
MF Denisova - Bulletin of Experimental Biology and Medicine, 1973 - Springer
In series I the number of antibody-forming cells was determined in the spleen of intact animals~ in series II in the spleen of albino mice on the 4th, 7th, 14th, and 21st days after …
Number of citations: 2 link.springer.com
EN Morozova - Bulletin of Experimental Biology and Medicine, 1961 - Springer
… bone marrow of rabbits receiving pentoxyl varied from 23.9 to 48… and pentoxyl, it can be noted that under the influence of pentoxyl … 20) in spite of pentoxyl injection and the number of …
Number of citations: 3 link.springer.com
AM Alekseev - Antibiotiki, 1976 - europepmc.org
The state of immunological reactivity was studied on 250 albino mice treated with gentamycin and pentoxyl used alone or in combination because of sepsis caused by Ps. aeruginosa. …
Number of citations: 2 europepmc.org

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